Cas no 23560-70-5 (2-[(4-chlorophenoxy)methyl]benzoic Acid)

2-[(4-chlorophenoxy)methyl]benzoic Acid structure
23560-70-5 structure
Product Name:2-[(4-chlorophenoxy)methyl]benzoic Acid
CAS-nummer:23560-70-5
MF:C14H11ClO3
MW:262.688343286514
CID:1414659
PubChem ID:817994
Update Time:2025-04-20

2-[(4-chlorophenoxy)methyl]benzoic Acid Chemische en fysische eigenschappen

Naam en identificatie

    • 2-[(4-chlorophenoxy)methyl]benzoic Acid
    • 2-(4-chlorophenoxy-methyl)-2-tert-butyl-oxirane
    • 2-(4-chlorophenoxymethyl)-2-tert.-butyl-oxirane
    • &lt
    • 4-Chlor-phenyl&gt
    • -&lt
    • 2-carboxy-benzyl&gt
    • -aether
    • 2-(4-chlorophenoxymethyl)benzoic acid
    • 2-(4-chlorophenoxymethyl)-2-tert-butyl-oxirane
    • 2-(4-chlorophenoxymethyl)-benzoic acid
    • 2-(4-chlorophenoxymethyl)-2-tert-butyloxirane
    • CTK2I7468
    • o-(p-Chlorphenoxymethyl)-benzoesaeure
    • 2-&lt
    • 4-Chlor-phenoxymethyl-benzoesaeure
    • Oxirane, 2-[(4-chlorophenoxy)methyl]-2-(1,1-dimethylethyl)-
    • 2-[4-Chlor-phenoxymethyl-benzoesaeure
    • 2-(4-chlorophenoxymethyl)-2-tert.-butyloxirane
    • 2-(4-chlorophenoxy-methyl)-2-tert.-butyl-oxirane
    • 2-(4-chlorophenoxy-methyl)-2-tert-butyl-oxirane; 2-(4-chlorophenoxymethyl)-2-tert.-butyl-oxirane; < 4-Chlor-phenyl> -< 2-carboxy-benzyl> -aether; 2-(4-chlorophenoxymethyl)benzoic acid; 2-(4-chlorophenoxymethyl)-2-tert-butyl-oxirane; 2-(4-chlorophenoxymethyl)-benzoic acid; 2-(4-chlorophenoxymethyl)-2-tert-butyloxirane; CTK2I7468; o-(p-Chlorphenoxymethyl)-benzoesaeure; 2-< 4-Chlor-phenoxymethyl-benzoesaeure; Oxirane, 2-[(4-
    • 23560-70-5
    • AE-641/11702947
    • AKOS005067941
    • 2-((4-chlorophenoxy)methyl)benzoic acid
    • Inchi: 1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17)
    • InChI-sleutel: HAHXHVBOEOOXNS-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(=CC=1)OCC1C=CC=CC=1C(=O)O

Berekende eigenschappen

  • Exacte massa: 262.0396719g/mol
  • Monoisotopische massa: 262.0396719g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 4
  • Complexiteit: 274
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 46.5Ų
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